N-[(2,4-dimethoxyphenyl)methyl]acetamide
Overview
Description
N-[(2,4-dimethoxyphenyl)methyl]acetamide is an organic compound with the molecular formula C11H15NO3 It is a derivative of acetamide, where the acetamide group is substituted with a 2,4-dimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]acetamide typically involves the reaction of 2,4-dimethoxybenzylamine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to facilitate the acetylation process. The general reaction scheme is as follows:
2,4-Dimethoxybenzylamine+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of 2,4-dihydroxybenzylacetamide.
Reduction: Formation of N-[(2,4-dimethoxyphenyl)methyl]amine.
Substitution: Formation of halogenated derivatives such as 2,4-dibromo- or 2,4-dichloro-benzylacetamide.
Scientific Research Applications
N-[(2,4-dimethoxyphenyl)methyl]acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The methoxy groups and the acetamide moiety play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide: Another acetamide derivative with a different substitution pattern on the phenyl ring.
Uniqueness
N-[(2,4-dimethoxyphenyl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 2 and 4 positions of the phenyl ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(13)12-7-9-4-5-10(14-2)6-11(9)15-3/h4-6H,7H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBRDMZUOHXWGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=C(C=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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